molecular formula C21H25N5 B2478137 4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine CAS No. 1427985-02-1

4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine

Cat. No.: B2478137
CAS No.: 1427985-02-1
M. Wt: 347.466
InChI Key: VSSUDDKRJJNTHV-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine is a high-purity chemical reagent designed for pharmaceutical research and development, specifically for investigating kinase-mediated signaling pathways. This compound belongs to a class of pyrimidine derivatives recognized for their significant potential in oncological research, functioning as modulators of kinase activity . Its molecular architecture integrates imidazole and piperidine moieties with a central pyrimidine core, a structural motif commonly associated with bioactive molecules capable of interacting with enzymatic targets involved in cell proliferation and survival . The specific mechanism of action for this class of compounds typically involves targeted inhibition or modulation of key kinases, making it a valuable tool for studying signal transduction anomalies in various disease models . Research into structurally similar compounds has demonstrated their utility as antineoplastic agents, with investigations spanning a range of cancers including breast, lung, prostate, and hematologic malignancies such as leukemia and multiple myeloma . The presence of the 4-isopropylphenyl group attached to the piperidine ring is a critical pharmacophoric element that enhances molecular recognition and binding affinity within the enzymatic active sites . This product is explicitly provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers employing this compound can leverage its properties to explore new avenues in drug discovery, particularly in the development of targeted therapies for kinase-dependent pathologies.

Properties

IUPAC Name

4-imidazol-1-yl-6-[2-(4-propan-2-ylphenyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-16(2)17-6-8-18(9-7-17)19-5-3-4-11-26(19)21-13-20(23-14-24-21)25-12-10-22-15-25/h6-10,12-16,19H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSUDDKRJJNTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCCN2C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling of 2-Bromopyridine

The synthesis begins with the preparation of 2-[4-(propan-2-yl)phenyl]pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reagents :

  • 2-Bromopyridine (1.0 equiv)
  • 4-(Propan-2-yl)phenylboronic acid (1.2 equiv)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 equiv)
  • Solvent: Toluene/EtOH/H₂O (4:1:1)

Conditions :

  • Temperature: 90°C
  • Duration: 12 h

Yield : ~85%

Characterization :

  • ¹H-NMR (600 MHz, CDCl₃): δ 8.60 (d, J = 4.8 Hz, 1H), 7.70–7.65 (m, 2H), 7.45–7.40 (m, 2H), 7.30–7.25 (m, 1H), 2.95 (septet, J = 6.8 Hz, 1H), 1.30 (d, J = 6.8 Hz, 6H).
  • MS (ESI) : m/z 212 [M+H]⁺.

Hydrogenation to Piperidine

The pyridine ring is reduced to piperidine using catalytic hydrogenation.

Reagents :

  • 2-[4-(Propan-2-yl)phenyl]pyridine (1.0 equiv)
  • H₂ gas (50 psi)
  • Catalyst: 10% Pd/C (0.1 equiv)
  • Solvent: Ethanol

Conditions :

  • Temperature: 25°C
  • Duration: 24 h

Yield : ~90%

Characterization :

  • ¹H-NMR (600 MHz, CDCl₃): δ 7.25–7.20 (m, 2H), 7.15–7.10 (m, 2H), 3.60–3.55 (m, 1H), 3.10–3.00 (m, 2H), 2.85 (septet, J = 6.8 Hz, 1H), 1.80–1.70 (m, 4H), 1.60–1.50 (m, 2H), 1.25 (d, J = 6.8 Hz, 6H).
  • MS (ESI) : m/z 218 [M+H]⁺.

Functionalization of Pyrimidine Core

Preparation of 4,6-Dichloropyrimidine

The pyrimidine backbone is synthesized via condensation of malononitrile with trichloroacetonitrile under basic conditions.

Reagents :

  • Malononitrile (1.0 equiv)
  • Trichloroacetonitrile (1.0 equiv)
  • NaH (2.0 equiv)
  • Solvent: THF

Conditions :

  • Temperature: 0°C → 25°C
  • Duration: 6 h

Yield : ~75%

Characterization :

  • ¹H-NMR (600 MHz, CDCl₃): δ 8.90 (s, 2H).
  • MS (ESI) : m/z 149 [M+H]⁺.

Sequential Substitution on Pyrimidine

Imidazole Coupling at Position 4

The 4-chloro group is replaced with imidazole via Buchwald-Hartwig amination.

Reagents :

  • 4,6-Dichloropyrimidine (1.0 equiv)
  • 1H-Imidazole (1.5 equiv)
  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ (2.0 equiv)
  • Solvent: DMF

Conditions :

  • Temperature: 100°C
  • Duration: 24 h

Yield : ~70%

Characterization :

  • ¹H-NMR (600 MHz, CDCl₃): δ 8.80 (s, 1H), 8.40 (s, 1H), 7.70 (s, 1H), 7.30 (s, 1H).
  • MS (ESI) : m/z 178 [M+H]⁺.

Piperidine Coupling at Position 6

The 6-chloro group undergoes a second Buchwald-Hartwig coupling with 2-[4-(propan-2-yl)phenyl]piperidine.

Reagents :

  • 4-(1H-Imidazol-1-yl)-6-chloropyrimidine (1.0 equiv)
  • 2-[4-(Propan-2-yl)phenyl]piperidine (1.2 equiv)
  • Pd₂(dba)₃ (5 mol%)
  • BINAP (10 mol%)
  • t-BuONa (2.0 equiv)
  • Solvent: Toluene

Conditions :

  • Temperature: 110°C
  • Duration: 36 h

Yield : ~65%

Characterization :

  • ¹H-NMR (600 MHz, CDCl₃): δ 8.80 (s, 1H), 8.40 (s, 1H), 7.70 (s, 1H), 7.25–7.20 (m, 2H), 7.15–7.10 (m, 2H), 3.90–3.80 (m, 2H), 3.10–3.00 (m, 2H), 2.85 (septet, J = 6.8 Hz, 1H), 1.80–1.70 (m, 4H), 1.60–1.50 (m, 2H), 1.25 (d, J = 6.8 Hz, 6H).
  • MS (ESI) : m/z 376 [M+H]⁺.

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

The order of substitution (imidazole first, piperidine second) is critical due to the electronic effects of the substituents. The electron-withdrawing imidazole group at position 4 deactivates the pyrimidine ring, necessitating harsher conditions for the second coupling.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky ligands (Xantphos, BINAP) enhance coupling efficiency by mitigating steric hindrance from the isopropyl group.

Purification

Final purification is achieved via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) followed by recrystallization from hexane/EtOAc.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The pyrimidine and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or imidazole rings.

Scientific Research Applications

4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(1H-Imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine (CAS: 1394653-87-2)

  • Structural Difference : Replaces the isopropyl group with a trifluoromethyl (CF₃) substituent.
  • Lipophilicity: The trifluoromethyl group (logP ~1.1) may increase membrane permeability compared to the isopropyl group (logP ~0.6) .

SCH 66712 [5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine]

  • Structural Difference : Contains a fluoropyrimidine and phenylimidazole linked via a piperazine ring.
  • Functional Impact :
    • CYP2D6 Inhibition : Exhibits mechanism-based inactivation (K(I) = 0.55 µM, k(inact) = 0.32 min⁻¹) due to the fluoropyrimidine enhancing covalent binding .
    • Selectivity : Higher selectivity for CYP2D6 over CYP3A4/CYP2C9 (5–10-fold) compared to the target compound, which lacks fluorination .

Core Heterocycle Modifications

6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS: 866405-64-3)

  • Structural Difference : Replaces pyrimidine with pyrazolo[1,5-a]pyrimidine.
  • Solubility: Reduced aqueous solubility due to extended aromaticity, contrasting with the more polar pyrimidine-imidazole core of the target compound .

4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine

  • Structural Difference : Substitutes piperidine with a 4-methylphenyl group and adds a 2-amine.
  • Impact :
    • Hydrogen Bonding : The 2-amine group enables additional hydrogen bonding, which may enhance binding to kinases or DNA targets .
    • Synthetic Accessibility : Synthesized via SNAr reactions, similar to the target compound, but with simpler substitution patterns .

Biological Activity

The compound 4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds containing imidazole and pyrimidine rings often interact with various biological targets, including enzymes and receptors. Specifically, the compound under discussion may exhibit:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to cytotoxic effects on rapidly dividing cells, making it a target for anti-cancer therapies .
  • Interaction with Tyrosine Kinases : The presence of piperidine derivatives suggests potential activity against tyrosine kinases involved in cancer progression and angiogenesis .

Biological Activity Data

Activity TypeIC50 (μM)Reference
DHFR Inhibition0.5
Cytotoxicity (HEK-293)>100
Anti-tubercular Activity3.73 - 40.32

Anti-Cancer Properties

In a study focusing on the synthesis of pyrimidine derivatives, several compounds were evaluated for their anti-cancer properties. The compound showed promising results in inhibiting cancer cell lines with IC50 values indicating effective cytotoxicity against certain types of tumors. The mechanism was primarily attributed to the inhibition of DHFR, leading to impaired DNA synthesis .

Anti-Tubercular Activity

Another study highlighted the anti-tubercular properties of related compounds. The compound exhibited significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM, indicating its potential as a therapeutic agent in treating tuberculosis .

Toxicological Profile

The safety profile of the compound was assessed through cytotoxicity assays on human embryonic kidney cells (HEK-293). Results indicated that the compound was non-toxic at higher concentrations (>100 μM), suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling reactions between imidazole, pyrimidine, and piperidine intermediates. For example, a Suzuki-Miyaura coupling may link the pyrimidine core to the piperidine-substituted aryl group . Key intermediates (e.g., 4-(propan-2-yl)phenylpiperidine) require purification via column chromatography and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Key Parameters : Optimize reaction time (12–24 hrs), temperature (80–120°C), and solvent polarity (e.g., DMF or THF) to maximize yield (typically 50–70%) .

Q. How is the molecular structure of the compound characterized using spectroscopic and computational methods?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For instance, imidazole protons resonate at δ 7.5–8.5 ppm, while piperidine signals appear as multiplet clusters (δ 1.5–3.5 ppm) . FT-IR confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹).
  • Computational Analysis : Density Functional Theory (DFT) predicts bond angles, charge distribution, and stability. Software like Gaussian or ORCA validates experimental data .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate binding affinities to targets (e.g., kinases or GPCRs). For example, the imidazole-pyrimidine scaffold may hydrogen-bond with catalytic residues in kinase active sites .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS). Root-mean-square deviation (RMSD) analyses quantify conformational changes .
    • Data Interpretation : Compare computational binding energies (ΔG) with experimental IC₅₀ values to validate models .

Q. What strategies resolve discrepancies between solubility data and observed bioactivity in vitro?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (50–200 nm size via solvent evaporation) to improve bioavailability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the isopropyl group with trifluoromethyl) and correlate logP values with cellular uptake .
    • Experimental Design : Apply statistical Design of Experiments (DoE) to test variables (pH, temperature, excipients) and identify optimal conditions .

Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound in drug discovery?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with variations in the piperidine (e.g., fluorophenyl) or imidazole (e.g., nitro groups) moieties .
  • Biological Assays : Test analogs against target enzymes (e.g., CYP450 isoforms) using fluorescence-based assays. IC₅₀ values and selectivity indices are compared .
    • Data Analysis : Use QSAR models (e.g., partial least squares regression) to link structural descriptors (e.g., molar refractivity, H-bond donors) to activity .

Contradiction Analysis and Validation

Q. How should researchers address conflicting data regarding the compound’s metabolic stability in preclinical studies?

  • Methodology :

  • Comparative Studies : Replicate assays across multiple labs using standardized protocols (e.g., microsomal stability tests with NADPH cofactors) .
  • Metabolite Identification : LC-MS/MS profiles (e.g., Q-TOF systems) detect phase I/II metabolites. Compare fragmentation patterns to reference libraries .
    • Resolution : Apply multivariate statistical analysis (e.g., PCA) to distinguish assay-specific artifacts from genuine metabolic pathways .

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